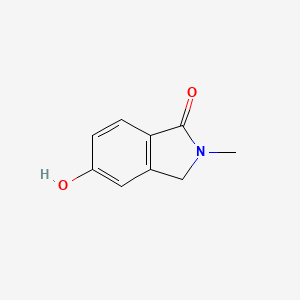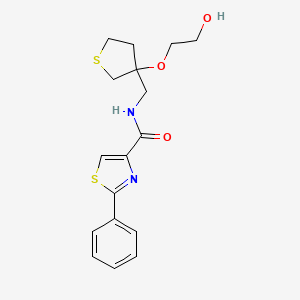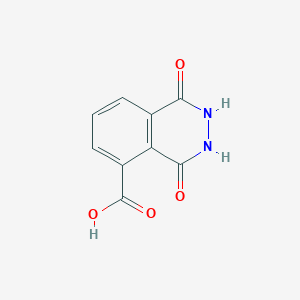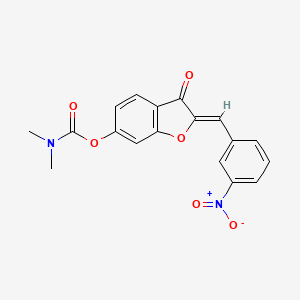
5-羟基-2-甲基-2,3-二氢-1H-异吲哚-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-hydroxy-2-methyl-2,3-dihydro-1H-isoindol-1-one is a chemical compound with the CAS Number: 109803-65-8 . It has a molecular weight of 163.18 . The IUPAC name for this compound is 5-hydroxy-2-methyl-1-isoindolinone .
Molecular Structure Analysis
The InChI code for 5-hydroxy-2-methyl-2,3-dihydro-1H-isoindol-1-one is 1S/C9H9NO2/c1-10-5-6-4-7 (11)2-3-8 (6)9 (10)12/h2-4,11H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 244-246 degrees . It is stored at a temperature of 4 degrees .科学研究应用
Antiviral Applications
Indole derivatives have been reported to exhibit potent antiviral activities . Compounds structurally related to 5-hydroxy-2-methylisoindolin-1-one have been synthesized and tested against a range of viruses. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural similarity suggests that 5-hydroxy-2-methylisoindolin-1-one could be explored for its potential antiviral properties, possibly offering a new avenue for treating viral infections.
Anti-inflammatory Properties
The indole nucleus is known to possess anti-inflammatory properties . This is particularly relevant in the development of new medications for chronic inflammatory diseases. The bioactive nature of indole derivatives makes them suitable candidates for drug development aimed at reducing inflammation .
Anticancer Potential
Indole derivatives are being investigated for their anticancer properties . They play a role in cell biology and have been identified as biologically active compounds for the treatment of cancer cells . The compound could be part of novel therapeutic agents targeting specific cancer pathways.
Antimicrobial Activity
The antimicrobial activity of indole derivatives makes them valuable in the fight against bacterial infections. They have been used to develop new antibiotics that can help address the growing concern of antibiotic resistance .
Antidiabetic Effects
Research has indicated that certain indole derivatives may have antidiabetic effects . This opens up possibilities for the compound to be used in managing diabetes, either alone or in combination with other antidiabetic drugs .
Antimalarial Applications
Indole derivatives have shown promise in the development of antimalarial drugs . Their ability to interfere with the life cycle of the malaria parasite makes them potential candidates for new antimalarial therapies .
Neuroprotective Effects
The neuroprotective effects of indole derivatives are an area of interest, particularly in the context of neurodegenerative diseases. The compound’s potential to protect nerve cells could be harnessed in the treatment of conditions like Alzheimer’s and Parkinson’s disease .
Plant Growth Regulation
Indole derivatives, such as indole-3-acetic acid, are known to influence plant growth. As a structurally related compound, 5-hydroxy-2-methylisoindolin-1-one could have applications in agriculture, particularly in the synthesis of plant hormones or growth regulators .
安全和危害
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .
属性
IUPAC Name |
5-hydroxy-2-methyl-3H-isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-10-5-6-4-7(11)2-3-8(6)9(10)12/h2-4,11H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMXSOJFRNHTRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C=CC(=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydroxy-2-methyl-2,3-dihydro-1H-isoindol-1-one | |
CAS RN |
109803-65-8 |
Source


|
| Record name | 5-hydroxy-2-methyl-2,3-dihydro-1H-isoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-dichloro-5-fluoro-N-[(4-fluorophenyl)(thiophen-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2938097.png)
![tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate](/img/structure/B2938098.png)
![1'-((3-chloro-4-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2938099.png)


![(NE)-N-[(4-chloro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2938106.png)

![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2938109.png)


![4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2938112.png)


![2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2938120.png)